![molecular formula C8H18O2 B14692080 2-Methyl-1-[(2-methylpropyl)peroxy]propane CAS No. 32752-09-3](/img/structure/B14692080.png)
2-Methyl-1-[(2-methylpropyl)peroxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2-methylpropyl)peroxy]propane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(2-methylpropyl)peroxy]propane typically involves the reaction of 2-methylpropane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-1-[(2-methylpropyl)peroxy]propane can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used but can include ethers and esters.
Scientific Research Applications
2-Methyl-1-[(2-methylpropyl)peroxy]propane has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Biology: It is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methylpropyl)peroxy]propane involves the generation of free radicals. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymers. The peroxide group decomposes to form two free radicals, which then propagate the reaction.
Comparison with Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: 2-Methyl-1-[(2-methylpropyl)peroxy]propane is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its branched structure offers different steric and electronic effects, influencing its reactivity in various chemical reactions.
Properties
CAS No. |
32752-09-3 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropylperoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
TVWBTVJBDFTVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


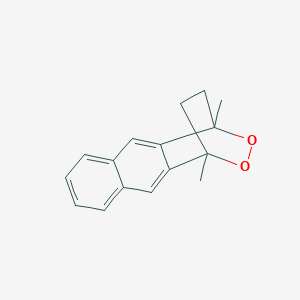
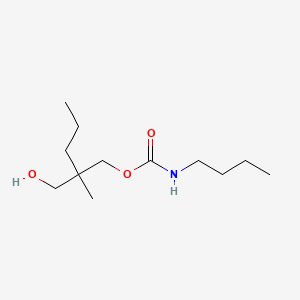
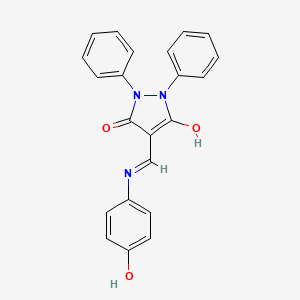
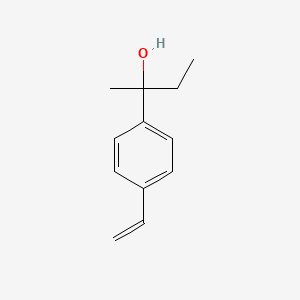
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
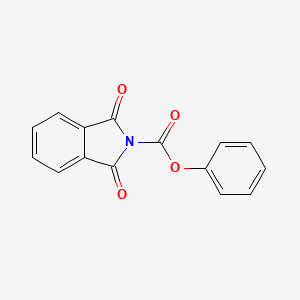
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
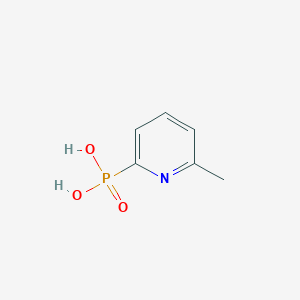
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
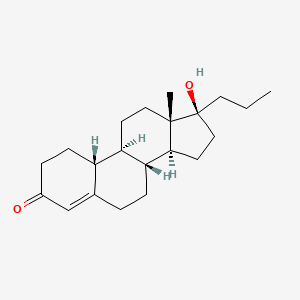
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
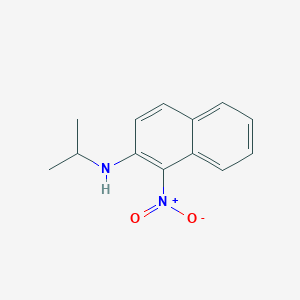
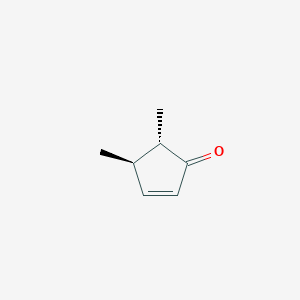
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
